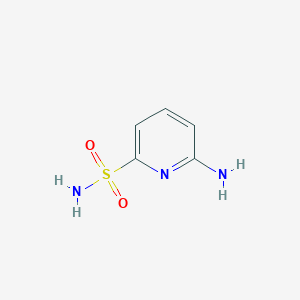

6-Aminopyridine-2-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

6-aminopyridine-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S/c6-4-2-1-3-5(8-4)11(7,9)10/h1-3H,(H2,6,8)(H2,7,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQVENVAWVSTNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)S(=O)(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201308409 | |

| Record name | 6-Amino-2-pyridinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75903-58-1 | |

| Record name | 6-Amino-2-pyridinesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75903-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-2-pyridinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Aminopyridine-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Fundamental Properties of 6-Aminopyridine-2-sulfonamide

Abstract

6-Aminopyridine-2-sulfonamide is a heterocyclic organic compound featuring a pyridine core substituted with both an amino and a sulfonamide functional group. This unique bifunctional architecture makes it a valuable and versatile building block in medicinal chemistry and materials science. As a key intermediate, it serves as a scaffold for the synthesis of a diverse range of molecules with potential therapeutic applications, including antimicrobial and anti-inflammatory agents.[1] This guide provides a comprehensive overview of the fundamental properties of 6-Aminopyridine-2-sulfonamide, including its chemical identity, physicochemical characteristics, spectroscopic profile, plausible synthetic routes, and key applications, tailored for researchers and professionals in drug development.

Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its basic identity and physical properties. 6-Aminopyridine-2-sulfonamide is identified by the CAS Number 75903-58-1. Its structure consists of a pyridine ring, an amino group at the 6-position, and a sulfonamide group at the 2-position.

dot digraph "Molecular_Structure_of_6_Aminopyridine_2_sulfonamide" { graph [layout=neato, overlap=false, splines=true, bgcolor="transparent", size="4,3", ratio=fill]; node [fontname="Arial", fontsize=12, shape=plaintext, fontcolor="#202124"]; edge [color="#202124", len=1.2];

// Nodes for the core structure and functional groups pyridine_ring [label="Pyridine Ring", pos="0,0!", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; amino_group [label="6-Amino Group\n(-NH₂)", pos="-2,1!", shape=ellipse, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; sulfonamide_group [label="2-Sulfonamide Group\n(-SO₂NH₂)", pos="2,1!", shape=ellipse, style=filled, fillcolor="#E6F4EA", fontcolor="#202124"];

// Edges to show connectivity amino_group -> pyridine_ring [color="#4285F4", arrowhead=normal]; sulfonamide_group -> pyridine_ring [color="#34A853", arrowhead=normal]; }

Caption: Logical relationship of functional groups in 6-Aminopyridine-2-sulfonamide.

The key physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 75903-58-1 | |

| Molecular Formula | C₅H₇N₃O₂S | |

| Molecular Weight | 173.2 g/mol | |

| IUPAC Name | 6-amino-2-pyridinesulfonamide | |

| Appearance | Solid | |

| Storage Conditions | Room temperature, inert atmosphere, keep in dark place |

Spectroscopic Characterization Profile

For any scientist working on novel synthesis, positive identification of intermediates and final products is paramount. While specific spectral data for this compound requires direct acquisition[2], its structure allows for the confident prediction of its key spectroscopic features based on well-established principles and data from analogous structures.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be characteristic. The three protons on the pyridine ring should appear as a complex multiplet system in the aromatic region (typically δ 6.5-8.0 ppm). The two protons of the 6-amino group (-NH₂) and the two protons of the sulfonamide group (-SO₂NH₂) would likely appear as two distinct broad singlets, with chemical shifts that can vary depending on the solvent and concentration. The protons of the primary amine group often appear around δ 5.9 ppm, while the sulfonamide protons are typically more downfield, in the range of δ 8.8-10.2 ppm.[3]

-

¹³C NMR: The carbon NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring, located in the aromatic region (δ 110-160 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides a valuable fingerprint for the functional groups present in the molecule. Key expected absorption bands include:

-

N-H Stretching: Two distinct sets of bands are anticipated. The primary aromatic amine (6-NH₂) will show two bands in the 3300-3500 cm⁻¹ region, while the sulfonamide (SO₂NH₂) N-H stretch will appear in the 3140-3350 cm⁻¹ range.[3]

-

S=O Stretching: The sulfonamide group is characterized by strong, distinct asymmetric and symmetric stretching vibrations, typically found near 1310-1320 cm⁻¹ and 1140-1155 cm⁻¹, respectively.[3]

-

Aromatic Ring Vibrations: C=C and C=N stretching vibrations from the pyridine ring will be observed in the 1400-1600 cm⁻¹ region.[3]

Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry, 6-Aminopyridine-2-sulfonamide (MW=173.19) is expected to show a prominent protonated molecular ion peak ([M+H]⁺) at m/z 174.2.

Synthesis and Reactivity

dot digraph "Synthesis_Workflow" { graph [bgcolor="transparent", fontname="Arial"]; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", fontname="Arial"];

start [label="2-Aminopyridine Derivative\n(Starting Material)"]; step1 [label="Sulfonation\n(e.g., Chlorosulfonic Acid)"]; intermediate [label="Aminopyridine Sulfonyl Chloride\n(Intermediate)"]; step2 [label="Amination\n(e.g., Aqueous Ammonia)"]; product [label="6-Aminopyridine-2-sulfonamide\n(Final Product)"]; purify [label="Purification & Characterization\n(Chromatography, Spectroscopy)", fillcolor="#E6F4EA"];

start -> step1; step1 -> intermediate; intermediate -> step2; step2 -> product; product -> purify; }

Caption: General workflow for the synthesis of aminopyridine sulfonamides.

Proposed Synthetic Protocol

This protocol is a representative, logical pathway. The critical step is achieving regioselective sulfonation at the 2-position, which is influenced by the directing effects of the amino group and the pyridine nitrogen.

-

Step 1: Chlorosulfonation of 2-Aminopyridine.

-

Rationale: 2-Aminopyridine is a readily available starting material.[7] Chlorosulfonic acid is a powerful sulfonating agent that can directly introduce the -SO₂Cl group. The reaction must be performed at low temperature to control its high reactivity.

-

Procedure:

-

In a flask equipped with a stirrer and under an inert atmosphere (N₂), cool chlorosulfonic acid (approx. 3-4 molar equivalents) to 0°C.

-

Slowly and cautiously add 2-aminopyridine (1 molar equivalent) in portions, ensuring the temperature does not exceed 5-10°C.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and then heat gently (e.g., 60-70°C) for several hours to drive the reaction to completion.

-

Cool the reaction mixture and carefully pour it onto crushed ice. The intermediate, 6-aminopyridine-2-sulfonyl chloride, will precipitate as a solid.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

-

-

Step 2: Amination of the Sulfonyl Chloride Intermediate.

-

Rationale: The sulfonyl chloride is a reactive electrophile. Reacting it with an ammonia source converts it to the desired sulfonamide.

-

Procedure:

-

Suspend the crude 6-aminopyridine-2-sulfonyl chloride in a suitable solvent like THF or dioxane.

-

Add an excess of concentrated aqueous ammonia solution dropwise at 0°C.

-

Stir the mixture vigorously for several hours, allowing it to warm to room temperature.

-

Monitor the reaction by TLC. Upon completion, remove the organic solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-Aminopyridine-2-sulfonamide.

-

-

-

Step 3: Validation.

-

The identity and purity of the final product must be confirmed using the spectroscopic methods outlined in Section 2 (NMR, IR, MS) and by melting point analysis.

-

Chemical Reactivity

The molecule's reactivity is dictated by its three key components:

-

6-Amino Group: This primary aromatic amine can undergo typical reactions such as acylation, alkylation, and diazotization.

-

Sulfonamide Group: The N-H protons are acidic and can be deprotonated with a base, allowing for subsequent alkylation or other modifications at the sulfonamide nitrogen.

-

Pyridine Ring: The electron-rich ring is activated towards certain electrophilic substitutions, though the positions are directed by the existing substituents. It can also coordinate with metal centers.[8]

Applications in Research and Drug Development

The true value of 6-Aminopyridine-2-sulfonamide lies in its application as a molecular scaffold. The sulfonamide functional group is a cornerstone pharmacophore in a wide array of therapeutics.[9]

-

Antimicrobial Agents: Sulfonamides were among the first effective antibacterial drugs.[10] This scaffold serves as a starting point for synthesizing novel sulfonamide derivatives with potential activity against various bacterial and fungal pathogens.[1][10]

-

Kinase Inhibitors: The pyridine ring is a common feature in many kinase inhibitors used in oncology. This compound provides a pre-functionalized pyridine core that can be elaborated into more complex molecules targeting specific protein kinases.

-

Anti-inflammatory Drugs: Some sulfonamides, like celecoxib, are potent anti-inflammatory agents. This building block can be used in the design and synthesis of new non-steroidal anti-inflammatory drugs (NSAIDs).[11]

-

Materials Science: The aromatic and functionalized nature of the molecule lends itself to research in novel dyes and fluorescent probes, where the electronic properties can be tuned through chemical modification.[1]

Safety and Handling

Proper handling of all chemicals is essential for laboratory safety. 6-Aminopyridine-2-sulfonamide should be handled with care, following standard laboratory procedures.

| Hazard Information | Description | Reference(s) |

| Pictograms | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12][13] |

Handling Recommendations:

-

Use in a well-ventilated area or under a chemical fume hood.[12][14]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12]

-

Avoid formation of dust and inhalation.[12]

-

In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Conclusion

6-Aminopyridine-2-sulfonamide is a foundational building block for chemical synthesis, particularly in the realm of drug discovery. Its combination of a pyridine nucleus, an amino group, and a sulfonamide moiety provides multiple points for chemical modification, enabling the creation of diverse molecular libraries. A firm grasp of its fundamental properties—from its spectroscopic fingerprint to its safe handling—is crucial for any researcher aiming to leverage its synthetic potential to develop the next generation of therapeutics and advanced materials.

References

-

Fisher Scientific. (2005). Material Safety Data Sheet. [Link]

-

MySkinRecipes. (n.d.). 6-Aminopyridine-2-sulfonamide. [Link]

-

Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

-

Ahamed, L. S., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. Moroccan Journal of Chemistry. [Link]

-

Wikipedia. (n.d.). 2-Aminopyridine. [Link]

-

Ahamed, L. S., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. ResearchGate. [Link]

-

National Institutes of Health. (2020). Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway. [Link]

-

Royal Society of Chemistry. (1990). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). [Link]

-

Moroccan Journal of Chemistry. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. [Link]

-

Sultan, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

-

Biochem Chemopharma. (n.d.). safety data sheet sds/msds 2-amino pyridine. [Link]

-

PubMed. (n.d.). Synthesis and in vivo antitumor activity of 2-amino-9H-purine-6-sulfenamide, -sulfinamide, and -sulfonamide and related purine ribonucleosides. [Link]

-

ResearchGate. (n.d.). Synthesis of 2-aminopyridine substituted benzene sulphonamides. [Link]

-

ResearchGate. (2025). Biological activities of sulfonamides. [Link]

-

SciSpace. (n.d.). Biological Activities Of Sulfonamides. [Link]

- Google Patents. (n.d.). CN102276526B - Synthesis method of 2-amino pyridine compounds.

-

PubChem. (n.d.). 6-Aminopyridine-3-sulfonic acid. [Link]

Sources

- 1. 6-Aminopyridine-2-sulfonamide [myskinrecipes.com]

- 2. 75903-58-1|6-Aminopyridine-2-sulfonamide|BLD Pharm [bldpharm.com]

- 3. rsc.org [rsc.org]

- 4. 6-Aminopyridine-2-carboxylic acid(23628-31-1) 1H NMR [m.chemicalbook.com]

- 5. 6-Aminopyridine-3-carboxamide(329-89-5) 1H NMR [m.chemicalbook.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. 2-Aminopyridine - Wikipedia [en.wikipedia.org]

- 8. The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. scispace.com [scispace.com]

- 10. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. biochemopharma.fr [biochemopharma.fr]

- 14. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

An In-depth Technical Guide to the Synthesis of 6-Aminopyridine-2-sulfonamide

Foreword: The Strategic Importance of 6-Aminopyridine-2-sulfonamide in Modern Drug Discovery

6-Aminopyridine-2-sulfonamide, a key heterocyclic building block, has garnered significant attention within the pharmaceutical and medicinal chemistry sectors. Its strategic importance lies in its utility as a versatile intermediate for the synthesis of a wide array of bioactive molecules. The presence of both a nucleophilic amino group and a sulfonamide moiety on the pyridine scaffold allows for diverse chemical modifications, making it a valuable precursor in the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthetic pathways leading to 6-aminopyridine-2-sulfonamide, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.

I. Retrosynthetic Analysis and Strategic Considerations

The synthesis of 6-aminopyridine-2-sulfonamide (Target Molecule 1 ) presents a unique set of challenges, primarily centered on achieving regioselective functionalization of the pyridine ring. A retrosynthetic analysis reveals several plausible disconnection strategies.

Caption: Retrosynthetic analysis of 6-aminopyridine-2-sulfonamide.

Two primary strategies emerge from this analysis:

-

Late-stage Ammonolysis: This approach involves the initial synthesis of a key intermediate, 6-amino-2-pyridinesulfonyl chloride, followed by its reaction with ammonia. The main challenge here is the regioselective introduction of the sulfonyl chloride group onto a pre-existing aminopyridine scaffold.

-

Direct Sulfamoylation: This strategy entails the direct introduction of the sulfonamide group onto a suitably activated 6-aminopyridine derivative, such as a 2-halo-6-aminopyridine.

This guide will focus on the most logical and potentially scalable pathway, which commences with a readily available starting material, 2,6-diaminopyridine.

II. Recommended Synthetic Pathway: From 2,6-Diaminopyridine to 6-Aminopyridine-2-sulfonamide

This proposed three-step synthesis offers a logical and efficient route to the target molecule, capitalizing on well-established chemical transformations.

Caption: Proposed three-step synthesis of 6-aminopyridine-2-sulfonamide.

Step 1: Selective Monodiazotization of 2,6-Diaminopyridine

The cornerstone of this synthesis is the selective reaction of one of the two amino groups in 2,6-diaminopyridine. Due to the symmetrical nature of the starting material, the initial diazotization is not regioselective in the traditional sense, but rather a matter of controlling the stoichiometry to favor the mono-substituted product.

Causality: The diazotization of primary aromatic amines with nitrous acid (generated in situ from sodium nitrite and a strong acid) is a classic and reliable method for generating diazonium salts.[1] By carefully controlling the reaction temperature and the molar equivalents of the reagents, it is possible to achieve selective monodiazotization. The electron-donating nature of the remaining amino group can influence the stability and subsequent reactivity of the formed diazonium salt.

Experimental Protocol:

-

To a stirred suspension of 2,6-diaminopyridine (1.0 eq) in aqueous hydrochloric acid (e.g., 3 M) at 0-5 °C, a solution of sodium nitrite (1.0-1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred at this temperature for a specified period (typically 30-60 minutes) to ensure complete formation of the 6-amino-2-diazoniumpyridine salt. The progress of the reaction can be monitored by testing for the presence of nitrous acid with starch-iodide paper.

Step 2: Conversion of the Diazonium Salt to 6-Amino-2-pyridinesulfonyl Chloride

The diazonium salt intermediate is then converted to the corresponding sulfonyl chloride. This transformation is typically achieved through a copper-catalyzed reaction with sulfur dioxide, followed by treatment with a chlorinating agent.

Causality: The Sandmeyer-type reaction provides a robust method for the conversion of aryl diazonium salts to a variety of functional groups. In this specific case, sulfur dioxide acts as the source of the sulfonyl group, and a copper(I) or copper(II) salt catalyzes the reaction. The resulting sulfonic acid or sulfinate intermediate is then chlorinated to yield the desired sulfonyl chloride.

Experimental Protocol:

-

The cold solution of the 6-amino-2-diazoniumpyridine salt from Step 1 is added portion-wise to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) containing a catalytic amount of copper(II) chloride at a controlled temperature.

-

The reaction mixture is stirred until the evolution of nitrogen gas ceases.

-

The intermediate pyridines-2-sulfinic acid is then treated with a chlorinating agent, such as N-chlorosuccinimide (NCS), to afford 6-amino-2-pyridinesulfonyl chloride.[2][3][4]

-

The product is then isolated by extraction and purified, for example, by column chromatography.

Step 3: Ammonolysis of 6-Amino-2-pyridinesulfonyl Chloride

The final step involves the reaction of the synthesized sulfonyl chloride with ammonia to form the target sulfonamide.

Causality: Sulfonyl chlorides are highly reactive electrophiles that readily undergo nucleophilic attack by amines to form stable sulfonamides. The reaction with ammonia provides the primary sulfonamide.

Experimental Protocol:

-

6-Amino-2-pyridinesulfonyl chloride (1.0 eq) is dissolved in a suitable inert solvent (e.g., tetrahydrofuran or dichloromethane).

-

The solution is cooled in an ice bath, and aqueous ammonia (an excess) is added dropwise with vigorous stirring.

-

The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

The product, 6-aminopyridine-2-sulfonamide, is then isolated by extraction and purified by recrystallization or column chromatography.

III. Alternative Synthetic Strategies

While the proposed pathway utilizing 2,6-diaminopyridine is theoretically sound, other approaches warrant consideration, particularly if challenges in selectivity or yield are encountered.

Strategy B: Synthesis from 2-Amino-6-halopyridine

An alternative route begins with a 2-amino-6-halopyridine, such as 2-amino-6-chloropyridine. This strategy involves the introduction of the sulfur-containing moiety at the 2-position, displacing the halide.

-

Sulfination: The 2-amino-6-halopyridine can be reacted with a sulfinating agent, such as sodium dithionite or a sulfinate salt, under palladium catalysis to introduce a sulfinate group at the 2-position.

-

Oxidative Chlorination: The resulting 6-aminopyridine-2-sulfinate is then oxidized and chlorinated in one pot using a reagent like N-chlorosuccinimide to form 6-amino-2-pyridinesulfonyl chloride.

-

Ammonolysis: The final step is the ammonolysis of the sulfonyl chloride, as described in the primary synthetic pathway.

This approach offers the advantage of starting with a differentially functionalized pyridine ring, potentially simplifying the regioselectivity challenges.

IV. Characterization and Quality Control

Thorough characterization of the synthesized 6-aminopyridine-2-sulfonamide is crucial to confirm its identity and purity. The following analytical techniques are recommended:

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring and the protons of the amino and sulfonamide groups. The chemical shifts and coupling constants will be characteristic of the substitution pattern. |

| ¹³C NMR | Resonances for the five carbon atoms of the pyridine ring. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching of the amino and sulfonamide groups (typically in the 3200-3500 cm⁻¹ region), as well as the asymmetric and symmetric S=O stretching vibrations of the sulfonamide (around 1350 and 1160 cm⁻¹). |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of 6-aminopyridine-2-sulfonamide (173.19 g/mol ). |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final compound. |

| Melting Point | A sharp melting point is indicative of a pure compound. |

Table 1: Key Analytical Characterization Data for 6-Aminopyridine-2-sulfonamide.

V. Safety Considerations

The synthesis of 6-aminopyridine-2-sulfonamide involves the use of potentially hazardous materials. It is imperative that all experimental work is conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is worn at all times.

-

Sodium Nitrite: Toxic if swallowed. Handle with care.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.

-

Sulfur Dioxide: Toxic and corrosive gas. Handle only in a well-ventilated fume hood.

-

N-Chlorosuccinimide: Corrosive and an oxidizing agent.

-

Ammonia: Corrosive and toxic.

Consult the Safety Data Sheets (SDS) for all reagents before use.

VI. Conclusion

The synthesis of 6-aminopyridine-2-sulfonamide, while not extensively detailed in readily available literature, can be logically approached through a multi-step sequence starting from 2,6-diaminopyridine. The key steps of selective monodiazotization, conversion to the sulfonyl chloride, and subsequent ammonolysis are based on well-established and reliable organic transformations. This guide provides a robust framework for researchers to successfully synthesize this valuable building block, empowering further advancements in the design and development of novel therapeutics. Careful execution of the described protocols and adherence to safety guidelines are paramount for achieving the desired outcome.

VII. References

[5] Rasayan Journal of Chemistry. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. [Link]

[6] Google Patents. (2004). WO2004020401A1 - Synthesis of sulfonamide derivatives.

[7] ResearchGate. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. [Link]

[8] National Center for Biotechnology Information. (n.d.). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. [Link]

[9] Wiley Online Library. (2021). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

[1] Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

[10] Google Patents. (1986). US4628097A - Process for the preparation of 2-amino-alkylpyridines.

[11] Google Patents. (2007). CN101029021A - Production of 2,6-diamino-pyridine.

ResearchGate. (2014). Synthesis of 2-aminopyridine substituted benzene sulphonamides. [Link]

[12] Google Patents. (2011). CN102276526B - Synthesis method of 2-amino pyridine compounds.

[13] Google Patents. (1963). US3096337A - Process for the preparation of amino-halogenopyridines.

[14] Studylib. (n.d.). Amination of the p-acetaminobenzene sulfonyl chloride. [Link]

[15] Google Patents. (1994). US5283338A - Process for the preparation of 2-chloropyridines.

[16] National Center for Biotechnology Information. (2010). Mechanism of lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine. [Link]

[17] Google Patents. (2021). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.

[2] National Center for Biotechnology Information. (2013). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. [Link]

[3] National Center for Biotechnology Information. (2011). A mild, catalyst-free synthesis of 2-aminopyridines. [Link]

[18] National Center for Biotechnology Information. (1990). Oxidation of 2-amino-9-beta-D-ribofuranosylpurine-6-sulfenamide to the corresponding 6-sulfonamide facilitates changes in biologic characterization that include activity against thiopurine-refractory experimental leukemia. [Link]

[4] SciSpace. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. [Link]

[19] Google Patents. (1999). US5939553A - Process for preparing pyridine-2,6-diamines.

Google Patents. (1982). US3985759A - Process for preparing 2-amino-5-chloropyridine.

Google Patents. (1982). US4325870A - Process for the preparation of 2,6-diaminopyridine-azo dyestuffs and of their precursors.

MDPI. (2023). 2,6-Diaminopyridine-Based Polyurea as an ORR Electrocatalyst of an Anion Exchange Membrane Fuel Cell. [Link]

ResearchGate. (2018). Reaction of 1-amino-2-imino-pyridine with PhNCS and DMF. [Link]

National Center for Biotechnology Information. (2013). The role of 2,6-diaminopyridine ligands in the isolation of an unprecedented, low-valent tin complex. [Link]

Sources

- 1. Diazotisation [organic-chemistry.org]

- 2. Applications of N-Chlorosuccinimide in Organic Synthesis - chemicalbook [chemicalbook.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. researchgate.net [researchgate.net]

- 5. US3907769A - Azo compounds containing a 2,6-diaminopyridine coupler component - Google Patents [patents.google.com]

- 6. 75903-58-1|6-Aminopyridine-2-sulfonamide|BLD Pharm [bldpharm.com]

- 7. rsc.org [rsc.org]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. 6-Aminopyridine-2-sulfonamide [myskinrecipes.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 12. 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reversible sulfur dioxide capture by amino acids containing a single amino group at low sulfur dioxide concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. KR20100051689A - Process for the synthesis of diaminopyridine and related compounds - Google Patents [patents.google.com]

- 15. Intramolecular proton transfer effects on 2,6-diaminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 17. 6-Aminopyridine-2-sulfonamide | 75903-58-1 [sigmaaldrich.com]

- 18. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. SYNTHESIS OF 2-AMINO-6-(NITROIMIDAZOLYL)THIOPURINES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

6-Aminopyridine-2-sulfonamide chemical structure and analysis

An In-depth Technical Guide to 6-Aminopyridine-2-sulfonamide: Chemical Structure and Analysis

Introduction

6-Aminopyridine-2-sulfonamide is a heterocyclic organic compound featuring a pyridine ring substituted with both an amino and a sulfonamide group. As a bifunctional molecule, it serves as a critical building block and key intermediate in organic and medicinal chemistry.[1] Its structural motifs are present in a range of biologically active compounds, making it a molecule of significant interest for drug discovery and development professionals. The sulfonamide group is a well-established pharmacophore found in numerous antibacterial, anti-inflammatory, and kinase inhibitor drugs.[1][2]

This guide provides a comprehensive technical overview of the chemical structure, physicochemical properties, and detailed analytical methodologies for the characterization and quality control of 6-Aminopyridine-2-sulfonamide. The protocols and insights presented herein are designed for researchers, analytical scientists, and quality control professionals, emphasizing the rationale behind experimental choices to ensure robust and reliable results.

Chemical Structure and Physicochemical Properties

The structural integrity and purity of 6-Aminopyridine-2-sulfonamide are paramount for its application in synthesis and drug development. An understanding of its fundamental properties is the first step in developing appropriate analytical methods.

Chemical Structure

The molecule consists of a pyridine ring, which is an aromatic six-membered heterocycle containing one nitrogen atom. An amino group (-NH₂) is attached at the 6-position, and a sulfonamide group (-SO₂NH₂) is at the 2-position. The presence of both a basic amino group and an acidic sulfonamide proton gives the molecule distinct chemical characteristics.

Sources

Unveiling the Core Mechanism of 6-Aminopyridine-2-sulfonamide: A Technical Guide for Researchers

This guide provides an in-depth exploration of the probable mechanism of action of 6-Aminopyridine-2-sulfonamide, a heterocyclic sulfonamide. While direct and extensive research on this specific molecule is limited in publicly accessible literature, its structural features strongly suggest its role as a potent inhibitor of carbonic anhydrases. This document will, therefore, elucidate the well-established mechanism of action for pyridine-containing sulfonamides as a class, using 6-Aminopyridine-2-sulfonamide as a representative scaffold. We will delve into the molecular interactions, the causality behind experimental choices for its characterization, and the potential therapeutic implications.

Introduction: The Significance of the Sulfonamide Moiety in Drug Discovery

The sulfonamide functional group (-SO₂NH₂) is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents.[1] Historically recognized for their antibacterial properties, the "sulfa drugs" were among the first synthetic antimicrobial agents used systemically.[1] Their mechanism in bacteria involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis.[2][3] As humans obtain folate from their diet, this pathway offers selective toxicity against bacteria.[2]

Beyond their antimicrobial applications, the versatility of the sulfonamide scaffold has led to the development of drugs for a multitude of conditions, including diuretics, anticonvulsants, and anti-inflammatory agents. A pivotal role of many non-antibacterial sulfonamides is the inhibition of carbonic anhydrases (CAs), a family of ubiquitous zinc-containing metalloenzymes.[4]

The Primary Target: Carbonic Anhydrases

Carbonic anhydrases (CAs, EC 4.2.1.1) are ancient and widespread enzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate (HCO₃⁻) and a proton (H⁺).[4][5] This seemingly simple reaction is fundamental to a vast number of physiological processes, including:

-

pH homeostasis

-

CO₂ and bicarbonate transport

-

Respiration

-

Electrolyte secretion

-

Biosynthetic pathways

In humans, 15 different CA isoforms have been identified, each with a distinct tissue distribution and subcellular localization. The dysregulation of these isoforms is implicated in various pathologies, making them attractive therapeutic targets.[6] For instance, inhibition of specific CA isoforms is a validated strategy for the treatment of glaucoma, epilepsy, and certain types of cancer.[3][6]

The Molecular Mechanism of Action: Inhibition of Carbonic Anhydrase

The core of 6-Aminopyridine-2-sulfonamide's presumed mechanism of action lies in its ability to act as a potent inhibitor of carbonic anhydrase. This inhibition is achieved through a direct interaction with the enzyme's active site.

The Catalytic Role of the Zinc Ion

The active site of a-carbonic anhydrases contains a zinc ion (Zn²⁺) that is essential for its catalytic activity.[4][7] This zinc ion is coordinated by the imidazole rings of three conserved histidine residues and a water molecule.[4] The positively charged zinc ion lowers the pKa of the bound water molecule, facilitating its deprotonation to a hydroxide ion, which is a potent nucleophile.[4] This zinc-bound hydroxide then attacks a CO₂ molecule that has diffused into the active site, converting it to bicarbonate.

The Binding of 6-Aminopyridine-2-sulfonamide to the Active Site

Primary sulfonamides, such as 6-Aminopyridine-2-sulfonamide, are high-affinity inhibitors of carbonic anhydrases. Their inhibitory action stems from the coordination of the deprotonated sulfonamide nitrogen to the active site zinc ion.[8][9] This binding event displaces the catalytically crucial water molecule/hydroxide ion.[10]

The interaction is further stabilized by a network of hydrogen bonds between the sulfonamide group and active site residues, most notably the side chain of a conserved threonine residue (Thr199 in CA II).[9][10] The aromatic pyridine ring and the amino group of 6-Aminopyridine-2-sulfonamide can form additional interactions with other residues in the active site, which can influence its binding affinity and isoform selectivity.[11]

Caption: Workflow for characterizing a carbonic anhydrase inhibitor.

Molecular Docking

Molecular docking is a computational technique used to predict the binding mode of a ligand (inhibitor) within the active site of a protein. [12][13]This method provides valuable insights into the specific interactions that stabilize the enzyme-inhibitor complex.

Methodology Overview:

-

Preparation of Protein and Ligand Structures: The 3D crystal structure of the target carbonic anhydrase isoform is obtained from a protein data bank. The 3D structure of 6-Aminopyridine-2-sulfonamide is generated and energy-minimized.

-

Docking Simulation: A docking algorithm is used to place the ligand into the active site of the enzyme in various orientations and conformations.

-

Scoring and Analysis: The different poses are scored based on their predicted binding affinity. The best-scoring poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts. [13]

Quantitative Data Summary

| Inhibitor | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Acetazolamide | 250 | 12 | 25 | 5.7 |

| Dorzolamide | 3000 | 3.5 | 54 | 52 |

| Brinzolamide | 3900 | 3.1 | 43 | 6.2 |

| Pyridine-Sulfonamide Derivative (Example) | 50-500 | 5-50 | 10-100 | 5-50 |

Note: The values for the example pyridine-sulfonamide derivative are representative ranges observed for this class of compounds in various studies and are for illustrative purposes only.

Therapeutic Potential and Future Directions

The inhibition of carbonic anhydrases has proven to be a successful strategy for the treatment of several diseases. [6][14]The development of isoform-selective inhibitors is a major goal in the field to minimize side effects. The pyridine-sulfonamide scaffold offers a promising starting point for the design of such inhibitors.

The potential therapeutic applications for potent and selective carbonic anhydrase inhibitors derived from the 6-Aminopyridine-2-sulfonamide scaffold include:

-

Glaucoma: By inhibiting CA II and CA XII in the ciliary body of the eye, the production of aqueous humor can be reduced, thereby lowering intraocular pressure. [6]* Cancer: The tumor-associated isoforms hCA IX and hCA XII are overexpressed in many hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis. [3]Inhibitors of these isoforms are being investigated as anticancer agents. [3]* Epilepsy: Inhibition of certain CA isoforms in the brain can have anticonvulsant effects. [6] Future research should focus on the synthesis and detailed biological evaluation of 6-Aminopyridine-2-sulfonamide and its derivatives to determine their specific inhibitory profiles against the various human carbonic anhydrase isoforms. This will enable a more precise understanding of their therapeutic potential.

References

-

Al-Balushi, K. A., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Journal of Molecular Recognition, 34(11), e2919. [Link]

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]

-

Wang, Y. S., et al. (2021). Synthesis, Molecular Docking Analysis, and Biological Evaluations of Saccharide-Modified Sulfonamides as Carbonic Anhydrase IX Inhibitors. International Journal of Molecular Sciences, 22(24), 13610. [Link]

-

Liang, J. Y., & Lipscomb, W. N. (1989). Binding of sulfonamide and acetamide to the active-site Zn2+ in carbonic anhydrase: a theoretical study. Biochemistry, 28(25), 9724-9733. [Link]

-

Wikipedia contributors. (2023). Carbonic anhydrase inhibitor. Wikipedia, The Free Encyclopedia. [Link]

-

Medscape. (2025). What are examples of carbonic anhydrase inhibitors (CAIs) and their clinical uses?. [Link]

-

Boriack-Sjodin, P. A., et al. (1998). Structural analysis of inhibitor binding to human carbonic anhydrase II. Protein Science, 7(12), 2483-2489. [Link]

-

Ghorab, M. M., et al. (2023). Synthesis, Biological Evaluation and Molecular Docking of Novel Sulfonamide Derivatives as Dual Inhibitors of Carbonic Anhydrase Isoenzymes I/II and Acetylcholinesterase. Molecules, 28(14), 5484. [Link]

-

Merz, K. M. Jr. (1998). Docking of sulfonamides to carbonic anhydrase II and IV. Journal of the American Chemical Society, 120(45), 1177-1183. [Link]

-

Taylor & Francis. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. [Link]

-

AK Lectures. (n.d.). Carbonic Anhydrase. [Link]

-

Di Micco, S., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(3), 441-447. [Link]

-

Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7073-7087. [Link]

-

Ames, J. R., et al. (2012). Role of Zinc in Catalytic Activity of Carbonic Anhydrase IX. PLoS ONE, 7(3), e34133. [Link]

-

National Center for Biotechnology Information. (2023). Carbonic Anhydrase Inhibitors. In StatPearls. [Link]

-

Wikipedia contributors. (2023). Sulfonamide (medicine). Wikipedia, The Free Encyclopedia. [Link]

-

Wang, Y. S., et al. (2017). Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides. Molecules, 22(5), 785. [Link]

-

Merck Manual Professional Edition. (n.d.). Sulfonamides. [Link]

-

Supuran, C. T., et al. (2001). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? Bioorganic & Medicinal Chemistry, 9(3), 703-714. [Link]

-

Nair, S. K., et al. (1995). Unexpected binding mode of the sulfonamide fluorophore 5-dimethylamino-1-naphthalene sulfonamide to human carbonic anhydrase II. Implications for the development of a zinc biosensor. The Journal of Biological Chemistry, 270(45), 27033-27038. [Link]

-

Winum, J. Y., et al. (2008). Design of zinc binding functions for carbonic anhydrase inhibitors. Current Pharmaceutical Design, 14(7), 615-629. [Link]

-

Boron, W. F., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 185. [Link]

-

Boron, W. F., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. ResearchGate. [Link]

-

Kern, M., et al. (2024). Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow. Methods in Enzymology, 691, 1-22. [Link]

-

Lindner, P., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 820. [Link]

-

Gecyte, L., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12513. [Link]

Sources

- 1. Synthesis, Molecular Docking Analysis, and Biological Evaluations of Saccharide-Modified Sulfonamides as Carbonic Anhydrase IX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aklectures.com [aklectures.com]

- 5. Role of Zinc in Catalytic Activity of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Binding of sulfonamide and acetamide to the active-site Zn2+ in carbonic anhydrase: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, Biological Evaluation and Molecular Docking of Novel Sulfonamide Derivatives as Dual Inhibitors of Carbonic Anhydrase Isoenzymes I/II and Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Docking of sulfonamides to carbonic anhydrase II and IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. taylorandfrancis.com [taylorandfrancis.com]

The Ascending Trajectory of 6-Aminopyridine-2-sulfonamide Derivatives in Drug Discovery: A Technical Guide

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the sulfonamide functional group remains a cornerstone of drug design, celebrated for its diverse pharmacological activities.[1] When integrated into a heterocyclic framework like pyridine, the resulting pyridosulfonamide scaffold offers a unique combination of structural rigidity, hydrogen bonding capabilities, and tunable physicochemical properties. This technical guide delves into the burgeoning field of 6-aminopyridine-2-sulfonamide derivatives, a class of compounds demonstrating significant promise across various therapeutic areas. While research on this specific isomeric scaffold is still maturing, this document will synthesize the current understanding of its chemistry, biological activities, and future potential, providing a vital resource for researchers, scientists, and drug development professionals. We will explore the foundational synthesis strategies, delve into key potential applications, and provide actionable experimental protocols to empower further investigation into this compelling molecular architecture.

I. The Core Structure: Physicochemical Properties and Synthetic Accessibility

The 6-aminopyridine-2-sulfonamide core is a fascinating starting point for drug discovery. The presence of the amino group at the 6-position and the sulfonamide at the 2-position of the pyridine ring creates a distinct electronic and steric environment compared to its isomers. The amino group can act as a hydrogen bond donor and a site for further derivatization, while the sulfonamide moiety provides a critical hydrogen bond donor and acceptor, capable of engaging with biological targets.[2]

General Synthetic Strategy: A Stepwise Approach

The synthesis of 6-aminopyridine-2-sulfonamide derivatives, while not extensively detailed in the public domain for a wide array of analogues, can be logically approached through a multi-step sequence common in sulfonamide chemistry. The primary challenge lies in the regioselective sulfonation of 2,6-diaminopyridine or a protected precursor. A plausible and efficient synthetic pathway is outlined below.

Experimental Protocol: General Synthesis of N-Substituted 6-Aminopyridine-2-sulfonamide Derivatives

Step 1: Preparation of 6-Aminopyridine-2-sulfonyl Chloride

-

Starting Material: Begin with 2,6-diaminopyridine. Protection of one amino group may be necessary to ensure regioselectivity in the subsequent sulfonation step. A common protecting group such as acetyl or Boc can be employed.

-

Sulfonation: The protected 6-amino-2-aminopyridine is subjected to chlorosulfonation using chlorosulfonic acid. This reaction is typically performed at low temperatures (0-5 °C) to control reactivity and minimize side product formation.

-

Hydrolysis: Careful hydrolysis of the reaction mixture yields the corresponding 6-(protected-amino)pyridine-2-sulfonyl chloride.

-

Deprotection: Removal of the protecting group under appropriate conditions (e.g., acidic or basic hydrolysis) would afford the key intermediate, 6-aminopyridine-2-sulfonyl chloride. An alternative route could involve the diazotization of 2,6-diaminopyridine followed by a sulfonyl chloride forming reaction, a method that has been applied to the synthesis of other pyridine sulfonyl chlorides.[3]

Step 2: Synthesis of N-Substituted 6-Aminopyridine-2-sulfonamides

-

Reaction Setup: In a round-bottom flask, dissolve the desired primary or secondary amine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), to the amine solution and cool the mixture in an ice bath.

-

Sulfonyl Chloride Addition: Slowly add a solution of 6-aminopyridine-2-sulfonyl chloride (1.0 equivalent) in the same solvent to the cooled amine mixture with continuous stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the desired N-substituted 6-aminopyridine-2-sulfonamide derivative.

Diagram: General Synthetic Workflow

Caption: Synthetic pathway for N-substituted 6-aminopyridine-2-sulfonamides.

II. Therapeutic Potential: A Landscape of Opportunities

The inherent structural features of the 6-aminopyridine-2-sulfonamide scaffold suggest its potential utility across a spectrum of therapeutic targets. While specific data for this isomer is emerging, the broader family of pyridosulfonamides has shown significant promise in several key areas of drug discovery.

Anticancer Activity: Targeting Key Signaling Pathways

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4] Dual inhibitors of PI3K and mTOR are of significant interest as they can overcome feedback loops that limit the efficacy of single-target agents.[5] The pyridine sulfonamide scaffold has been identified as a key pharmacophore in the development of potent PI3K/mTOR dual inhibitors.[4]

Mechanism of Action: PI3K/mTOR Inhibition

Derivatives of 6-aminopyridine-2-sulfonamide are hypothesized to act as ATP-competitive inhibitors within the kinase domains of PI3K and mTOR. The pyridine nitrogen can form a crucial hydrogen bond with the hinge region of the kinase, while the sulfonamide moiety can establish interactions with conserved lysine residues in the active site. The 6-amino group provides an additional point for hydrogen bonding or further derivatization to enhance selectivity and potency.

Diagram: PI3K/AKT/mTOR Signaling Pathway and Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by 6-aminopyridine-2-sulfonamide derivatives.

Antimicrobial Properties: A Continuing Legacy

The sulfonamide class of drugs has a long and storied history as antimicrobial agents. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[6] The structural similarity of sulfonamides to the natural substrate, para-aminobenzoic acid (PABA), allows them to block this critical metabolic pathway, thereby inhibiting bacterial growth. Pyridosulfonamide derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities, demonstrating the continued relevance of this scaffold in combating infectious diseases.[7]

Structure-Activity Relationship (SAR) Insights

For antimicrobial activity, the presence of a free or potentially free para-amino group on a benzene ring attached to the sulfonamide nitrogen is often crucial for mimicking PABA. However, novel pyridosulfonamides may exhibit antimicrobial activity through different mechanisms. The 6-aminopyridine core itself can contribute to the overall activity profile.

Table 1: Representative Antimicrobial Activity of Pyridosulfonamide Derivatives

| Compound ID | Target Organism | Activity (e.g., MIC µg/mL) | Reference |

| Pyridosulfonamide 1 | Staphylococcus aureus | 12.5 | [7] |

| Pyridosulfonamide 2 | Escherichia coli | 25 | [7] |

| Pyridosulfonamide 3 | Candida albicans | 50 | [7] |

Note: The data presented is for representative pyridosulfonamides and not specifically for 6-aminopyridine-2-sulfonamide derivatives, for which specific public data is limited.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Compound Dilution: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

III. Future Directions and Unexplored Territories

The full potential of 6-aminopyridine-2-sulfonamide derivatives is yet to be unlocked. Based on the activities of related sulfonamides, several other therapeutic areas warrant investigation.

Carbonic Anhydrase Inhibition

Sulfonamides are the cornerstone of carbonic anhydrase (CA) inhibitor design. CAs are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. The primary sulfonamide moiety is a key zinc-binding group, and the 6-aminopyridine-2-sulfonamide scaffold offers a novel framework for designing isoform-selective CA inhibitors.

Kinase Inhibition

Beyond PI3K/mTOR, the broader kinome presents a wealth of opportunities for 6-aminopyridine-2-sulfonamide derivatives.[2] Their ability to act as hinge-binders makes them attractive candidates for targeting other kinases implicated in inflammatory diseases and cancer.

IV. Conclusion: A Scaffold with a Bright Future

The 6-aminopyridine-2-sulfonamide core represents a privileged scaffold with significant potential for the development of novel therapeutics. While the body of research specifically focused on this isomer is still growing, the foundational knowledge of sulfonamide and pyridosulfonamide chemistry and biology provides a strong rationale for its further exploration. The synthetic accessibility, coupled with the potential for diverse biological activities, positions these derivatives as exciting candidates for future drug discovery programs. This guide serves as a starting point, providing the necessary framework and protocols to inspire and facilitate the next wave of innovation in this promising area of medicinal chemistry.

V. References

Sources

- 1. frontiersrj.com [frontiersrj.com]

- 2. 6-Aminopyridine-2-sulfonamide [myskinrecipes.com]

- 3. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 4. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bot Verification [rasayanjournal.co.in]

An In-Depth Technical Guide to the Spectroscopic Data of 6-Aminopyridine-2-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Aminopyridine-2-sulfonamide

6-Aminopyridine-2-sulfonamide (CAS No. 75903-58-1) is a heterocyclic compound incorporating both a pyridine ring and a sulfonamide group. This unique combination of functional groups makes it a valuable scaffold in the design of novel therapeutic agents. The pyridine moiety can engage in various biological interactions, while the sulfonamide group is a well-established pharmacophore known for its diverse biological activities, including antibacterial and anticancer properties.

Accurate structural elucidation and purity assessment are paramount in drug discovery and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving this. This guide provides a detailed examination of the expected and reported spectroscopic data for 6-aminopyridine-2-sulfonamide, empowering researchers to confidently identify and utilize this compound in their synthetic endeavors.

Molecular Structure and Key Features:

Caption: Molecular structure of 6-Aminopyridine-2-sulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 6-aminopyridine-2-sulfonamide, both ¹H and ¹³C NMR are essential for confirming its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 6-aminopyridine-2-sulfonamide is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the amino and sulfonamide groups. The chemical shifts and coupling patterns are highly informative.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.5-6.8 | Doublet (d) | ~8-9 |

| H-4 | ~7.5-7.8 | Triplet (t) or dd | ~8-9 |

| H-5 | ~6.8-7.1 | Doublet (d) | ~8-9 |

| -NH₂ (amino) | ~6.0-7.0 | Broad singlet (br s) | - |

| -SO₂NH₂ (sulfonamide) | ~7.0-8.0 | Broad singlet (br s) | - |

Expertise & Experience in Interpretation:

The pyridine ring protons will exhibit a characteristic coupling pattern. H-4 is expected to be the most downfield of the ring protons due to the deshielding effects of the adjacent nitrogen and the electron-withdrawing sulfonamide group. The protons of the amino and sulfonamide groups are exchangeable with deuterium and their signals will disappear upon addition of D₂O to the NMR sample. Their chemical shifts can also be highly dependent on the solvent and concentration.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 6-aminopyridine-2-sulfonamide in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for sulfonamides due to its ability to dissolve polar compounds and to clearly show NH protons.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm). Integrate the signals to determine the relative number of protons and analyze the multiplicities and coupling constants to assign the signals to the respective protons.

Caption: Workflow for ¹H NMR spectroscopic analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 | ~160-165 |

| C-3 | ~105-110 |

| C-4 | ~138-142 |

| C-5 | ~110-115 |

| C-6 | ~155-160 |

Expertise & Experience in Interpretation:

The chemical shifts of the pyridine ring carbons are influenced by the substituents. C-2 and C-6, being directly attached to heteroatoms (N and N/S), are expected to be the most downfield. The presence of the electron-donating amino group at C-6 and the electron-withdrawing sulfonamide group at C-2 will significantly influence the chemical shifts of the ring carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 6-aminopyridine-2-sulfonamide will show characteristic absorption bands for the N-H, S=O, and C=N bonds.

Expected IR Data:

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

| -NH₂ (amino) | N-H stretch (asymmetric & symmetric) | 3400-3200 |

| -SO₂NH₂ (sulfonamide) | N-H stretch | 3300-3100 |

| -SO₂NH₂ (sulfonamide) | S=O stretch (asymmetric & symmetric) | 1350-1310 and 1160-1120 |

| Pyridine ring | C=N and C=C stretch | 1600-1450 |

Trustworthiness of Protocol:

The presence of sharp, distinct peaks in these regions provides strong, self-validating evidence for the presence of the respective functional groups, confirming the overall structure of the molecule.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)

-

Sample Preparation: Grind a small amount (1-2 mg) of dry 6-aminopyridine-2-sulfonamide with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Spectral Collection: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Expected Mass Spectrometry Data:

| Ion | Expected m/z |

| [M+H]⁺ (Molecular Ion) | 174.03 |

| [M-SO₂]⁺ | 110.05 |

| [M-SO₂NH₂]⁺ | 94.05 |

Expertise & Experience in Fragmentation Analysis:

In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ is typically the base peak. Common fragmentation pathways for sulfonamides involve the loss of SO₂ (64 Da) and the sulfonamide group (SO₂NH₂, 80 Da). The observation of these fragment ions provides strong evidence for the sulfonamide moiety.

Caption: Expected fragmentation pathway of 6-aminopyridine-2-sulfonamide in MS.

Experimental Protocol: Mass Spectrometry (ESI)

-

Sample Preparation: Prepare a dilute solution of 6-aminopyridine-2-sulfonamide (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Identify the molecular ion peak and characteristic fragment ions to confirm the molecular weight and structure.

Conclusion

The comprehensive spectroscopic analysis of 6-aminopyridine-2-sulfonamide using NMR, IR, and MS provides a robust and reliable method for its structural confirmation and purity assessment. The data and protocols presented in this guide serve as a valuable resource for researchers in medicinal chemistry and related fields, facilitating the confident use of this important synthetic building block in the development of new chemical entities.

References

- Note: As of the last update, specific peer-reviewed articles detailing the complete spectroscopic characterization of 6-Aminopyridine-2-sulfonamide (CAS 75903-58-1) were not readily available in open-access literature. The expected data presented in this guide is based on the analysis of its constituent functional groups and comparison with structurally related compounds. Researchers are encouraged to consult commercial supplier documentation (e.g., Certificates of Analysis) or perform their own characterization. General references for the spectroscopic techniques are provided below.

An In-depth Technical Guide to the Solubility and Stability of 6-Aminopyridine-2-sulfonamide

Abstract

This technical guide provides a comprehensive framework for assessing the aqueous solubility and chemical stability of 6-Aminopyridine-2-sulfonamide, a critical building block in medicinal chemistry.[1] For researchers, scientists, and drug development professionals, understanding these fundamental physicochemical properties is paramount for advancing a compound from discovery to a viable clinical candidate. Poor solubility can hinder absorption and bioavailability, while instability can compromise safety, efficacy, and shelf-life.[2] This document details the underlying scientific principles, provides validated, step-by-step experimental protocols for solubility and stability assessment, and discusses the interpretation of resulting data. By explaining the causality behind experimental choices and grounding protocols in established regulatory and scientific standards, this guide serves as an actionable resource for robust candidate profiling and formulation development.

Introduction: The Critical Role of Early-Stage Physicochemical Profiling

The journey of a new chemical entity (NCE) from laboratory synthesis to a marketed therapeutic is fraught with challenges, with a significant percentage of failures attributed to poor pharmaceutical properties. Among the most critical of these are aqueous solubility and chemical stability.[2][3] Solubility directly influences the dissolution rate and bioavailability of orally administered drugs, while stability determines a drug's shelf-life and ensures that the patient receives the intended dose of the active substance without exposure to potentially harmful degradants.[2]

6-Aminopyridine-2-sulfonamide belongs to the sulfonamide class of compounds, which are widely utilized in medicinal chemistry for their diverse biological activities. The presence of an ionizable amino group and a sulfonamide moiety suggests that its solubility and stability will be highly dependent on pH. Therefore, a thorough investigation into these characteristics is not merely a data collection exercise; it is a foundational step that informs lead optimization, formulation design, and the overall development strategy.[3] This guide provides the necessary theoretical background and practical methodologies to conduct these essential studies.

Core Physicochemical Properties

A preliminary understanding of the molecule's inherent properties is essential before embarking on experimental studies, as these characteristics govern its behavior in solution.[4]

Table 1: Physicochemical Properties of 6-Aminopyridine-2-sulfonamide

| Property | Value/Information | Source |

| IUPAC Name | 6-amino-2-pyridinesulfonamide | |

| CAS Number | 75903-58-1 | |

| Molecular Formula | C₅H₇N₃O₂S | |

| Molecular Weight | 173.2 g/mol | |

| Appearance | Solid | |

| Predicted pKa | The molecule has two key ionizable centers: the basic aminopyridine nitrogen and the acidic sulfonamide N-H proton. Predicting precise pKa values requires specialized software or empirical testing, but they are crucial for understanding pH-dependent solubility. | N/A |

| Predicted LogP | The octanol-water partition coefficient (LogP) is a measure of lipophilicity. Predictions can be obtained via computational models (e.g., XLogP3), which help anticipate solubility in aqueous vs. organic media. | N/A |

Aqueous Solubility Assessment

Solubility testing is performed at various stages of drug discovery and development to guide candidate selection and formulation.[3] Early-stage kinetic solubility assays are used for high-throughput screening, while more resource-intensive thermodynamic (equilibrium) solubility studies are conducted on promising leads to obtain definitive data.[3][5]

Causality: Why pH-Dependent Solubility Matters

The ionization state of a molecule is a primary determinant of its aqueous solubility. The Henderson-Hasselbalch equation governs the ratio of ionized to non-ionized forms of a drug at a given pH. For 6-Aminopyridine-2-sulfonamide:

-

At low pH (acidic): The amino group (-NH₂) will be protonated (-NH₃⁺), increasing its polarity and likely enhancing aqueous solubility.

-

At high pH (basic): The sulfonamide proton (-SO₂NH-) can be abstracted to form an anion (-SO₂N⁻-), which also typically increases solubility.

-

At isoelectric point (pI): The pH at which the molecule has a net neutral charge will likely correspond to its point of minimum solubility.

Understanding this pH-solubility profile is critical for predicting how the drug will behave in the gastrointestinal tract, where pH varies from ~1.5 in the stomach to ~7.4 in the small intestine.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[4][5] It measures the saturation concentration of a compound in a specific medium after a sufficient incubation period.

Objective: To determine the thermodynamic solubility of 6-Aminopyridine-2-sulfonamide across a physiologically relevant pH range.

Materials:

-

6-Aminopyridine-2-sulfonamide (solid)

-

Buffer solutions: pH 2.0 (0.01 N HCl), pH 4.5 (Acetate buffer), pH 6.8 (Phosphate buffer), pH 7.4 (Phosphate Buffered Saline - PBS)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Calibrated analytical balance, vortex mixer, orbital shaker with temperature control

-

HPLC system with a UV detector

-

Centrifuge and 0.22 µm syringe filters

Methodology:

-

Preparation: Add an excess amount of solid 6-Aminopyridine-2-sulfonamide to separate vials containing each buffer solution (e.g., 2 mg of compound to 1 mL of buffer). The goal is to create a saturated solution with undissolved solid remaining.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended time allows the system to reach equilibrium.

-

Sample Processing: After incubation, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Filtration & Dilution: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates. Dilute the filtrate with the appropriate mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples via a validated HPLC-UV method. Calculate the concentration by comparing the peak area to a standard curve prepared from a known concentration stock solution (typically made in DMSO and diluted in mobile phase).

Self-Validation:

-

Control: A blank buffer sample should be run to ensure no interfering peaks are present.

-

Mass Balance: The presence of undissolved solid at the end of the experiment is a key visual check that saturation was achieved.

Data Presentation

The results should be summarized in a clear, tabular format.

Table 2: Illustrative Thermodynamic Solubility of 6-Aminopyridine-2-sulfonamide at 25°C

| Buffer pH | Solubility (µg/mL) | Solubility (mM) |

| 2.0 | 1500 | 8.66 |

| 4.5 | 450 | 2.60 |

| 6.8 | 120 | 0.69 |

| 7.4 | 150 | 0.87 |

Note: Data are for illustrative purposes only and must be determined experimentally.

Visualization of Experimental Workflow

Caption: Workflow for a Forced Degradation Study.

Conclusion and Forward-Looking Strategy

This guide has outlined a systematic and scientifically rigorous approach to evaluating the solubility and stability of 6-Aminopyridine-2-sulfonamide. The experimental protocols provided for thermodynamic solubility and forced degradation are designed to generate high-quality, reliable data crucial for drug development decisions.

The results from these studies directly inform next steps:

-

Poor Solubility: If solubility is low, especially in the pH range of the small intestine (pH 6.8-7.4), formulation strategies such as salt formation, amorphous solid dispersions, or the use of solubilizing excipients should be explored.

-